5-cloro-3-yodo-1H-indol

Descripción general

Descripción

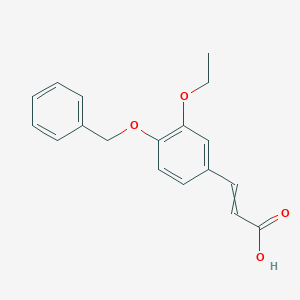

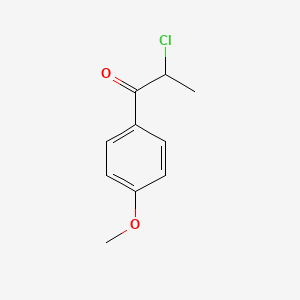

5-chloro-3-iodo-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many pharmaceuticals. The structure of indole derivatives is characterized by a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine and iodine atoms on the indole skeleton can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of halogenated indoles, such as 5-chloro-3-iodo-1H-indole, often involves regioselective halogenation reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been reported, which includes iodination as a key step . Although the exact compound is not synthesized in the papers provided, the methodologies discussed, such as the Sonogashira coupling reaction and annulation reaction, could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using common spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS . X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within a crystal, which can be compared with theoretical models obtained through density functional theory (DFT) . The crystal structure data are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The presence of halogen atoms on the indole ring can make these compounds suitable for further functionalization through substitution reactions . The reactivity of the halogen atoms also allows for the formation of various supramolecular structures through hydrogen bonding and other non-covalent interactions, as seen in the crystal structure of a related 5-chloroindole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles are influenced by the nature and position of the substituents on the indole ring. For example, the electronic properties of chloro-indolic isomers do not significantly change with the position of the chlorine atom, but the non-coplanarity of the molecules plays a more important role in their crystalline packing . The physico-chemical properties of these compounds are essential for understanding their biological activities and potential as pharmaceuticals.

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides

Los derivados del indol, incluido el 5-cloro-3-yodo-1H-indol, son unidades frecuentes presentes en algunos alcaloides . Juegan un papel importante en la biología celular y han atraído una atención creciente en los últimos años por su potencial en el tratamiento de varios trastornos .

Tratamiento del Cáncer

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas . Muestran varias propiedades biológicamente vitales, tanto naturales como sintéticas .

Tratamiento de los Microbios

Los derivados del indol también se utilizan en el tratamiento de los microbios . Sus propiedades únicas los hacen efectivos para combatir varios tipos de infecciones microbianas .

Tratamiento de Diversos Trastornos

Los derivados del indol se han utilizado en el tratamiento de varios tipos de trastornos en el cuerpo humano . Su amplia gama de propiedades biológicas los hace adecuados para este propósito .

Actividad Antiviral

Los derivados del indol poseen diversas actividades biológicas, incluida la actividad antiviral . Se han utilizado en el desarrollo de agentes antivirales .

Actividad Antiinflamatoria

Los derivados del indol han mostrado actividad antiinflamatoria . Esto los hace útiles en el tratamiento de afecciones asociadas con la inflamación .

Actividad Antioxidante

Los análogos del indol recién sintetizados se han probado para sus actividades antioxidantes . Esto los hace potencialmente útiles para combatir las afecciones relacionadas con el estrés oxidativo .

Actividad Anti-VIH

Se ha informado que algunos derivados indolílicos novedosos tienen actividad anti-VIH-1 . Esto sugiere aplicaciones potenciales en el tratamiento del VIH .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-chloro-3-iodo-1H-indole.

Mecanismo De Acción

Target of Action

5-Chloro-3-Iodo-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Biochemical Pathways

5-Chloro-3-Iodo-1H-Indole, as an indole derivative, can affect various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 5-Chloro-3-Iodo-1H-Indole may influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 5-Chloro-3-Iodo-1H-Indole’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .

Propiedades

IUPAC Name |

5-chloro-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKSYALOWHFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376620 | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85092-85-9 | |

| Record name | 5-Chloro-3-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)

![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)